2-Bromo-3-methoxy-5-nitropyridine

Catalog No.
S13585543
CAS No.
1353101-84-4
M.F
C6H5BrN2O3
M. Wt
233.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-methoxy-5-nitropyridine

CAS Number

1353101-84-4

Product Name

2-Bromo-3-methoxy-5-nitropyridine

IUPAC Name

2-bromo-3-methoxy-5-nitropyridine

Molecular Formula

C6H5BrN2O3

Molecular Weight

233.02 g/mol

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-2-4(9(10)11)3-8-6(5)7/h2-3H,1H3

InChI Key

BWJNSRABTDYPPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)[N+](=O)[O-])Br

2-Bromo-3-methoxy-5-nitropyridine is a heterocyclic aromatic compound characterized by a pyridine ring substituted at the 2, 3, and 5 positions with bromine, methoxy, and nitro groups, respectively. This structure imparts unique electronic properties due to the combination of electron-donating and electron-withdrawing substituents. The bromine atom provides steric bulk, while the methoxy group enhances solubility in organic solvents. The nitro group significantly affects the compound's reactivity by acting as a strong electron-withdrawing group. The molecular formula for this compound is C₆H₄BrN₂O₃, and it has a molecular weight of approximately 233.02 g/mol .

The chemical reactivity of 2-Bromo-3-methoxy-5-nitropyridine is influenced by its substituents. The nitro group can undergo reduction to form amines, while the bromine atom can participate in nucleophilic substitution reactions. For instance, it can react with thiolate anions to yield substitution products in good yields. Additionally, it may be involved in coupling reactions such as Suzuki-Miyaura coupling, where it serves as a building block for more complex structures.

Synthesis of 2-Bromo-3-methoxy-5-nitropyridine can be achieved through several methods:

  • Nitration of 2-Bromo-5-methoxypyridine: This involves treating 2-bromo-5-methoxypyridine with a nitrating agent (such as nitric acid) to introduce the nitro group at the desired position.
  • Bromination of 3-Methoxy-5-nitropyridine: Alternatively, bromination can occur at the 2-position of 3-methoxy-5-nitropyridine using bromine or brominating agents under controlled conditions .

Each method requires careful optimization of reaction conditions to maximize yield and minimize side products.

2-Bromo-3-methoxy-5-nitropyridine is primarily used as an intermediate in organic synthesis. Its applications include:

  • Building Block for Pharmaceuticals: It serves as a precursor for synthesizing various pharmaceutical compounds.
  • Research Tool: It is utilized in proteomics for studying protein-protein interactions and labeling strategies.
  • Chemical Synthesis: Employed in various coupling reactions to create more complex organic molecules .

Interaction studies involving 2-Bromo-3-methoxy-5-nitropyridine are crucial for understanding its role in biological systems. While comprehensive data are scarce, preliminary research suggests that its functional groups may facilitate interactions with specific protein targets. This property could make it valuable in drug discovery and development processes .

Several compounds share structural similarities with 2-Bromo-3-methoxy-5-nitropyridine. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Bromo-2-methoxy-5-nitropyridine15862-50-7Similar structure; used in organic synthesis
5-Bromo-3-methoxy-2-nitropyridine152684-26-9Different substitution pattern; potential applications in medicinal chemistry
6-Chloro-3-methoxy-2-nitropyridine1616526-81-8Contains chlorine instead of bromine; unique reactivity profile
5-Bromo-3-(difluoromethoxy)pyridin947249-16-3Fluorinated derivative; altered electronic properties
5-Bromo-3-methoxy-6-methylpyridin947249-13-0Methyl substitution at the 6-position; affects solubility and reactivity

These compounds exhibit variations in their electronic properties and reactivity due to differences in their substituents, making them suitable for diverse applications in chemical synthesis and medicinal chemistry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

231.94835 g/mol

Monoisotopic Mass

231.94835 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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